molecular formula C9H10ClNO2 B087856 Ethyl 3-amino-2-chlorobenzoate CAS No. 1261671-67-3

Ethyl 3-amino-2-chlorobenzoate

Cat. No.: B087856
CAS No.: 1261671-67-3
M. Wt: 199.63 g/mol
InChI Key: PQYZWIXJWWAFSD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 3-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: The amino group can be reduced to form various derivatives. For example, catalytic hydrogenation can convert the amino group to an alkylamine.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

    Substitution: Formation of ethyl 3-hydroxy-2-chlorobenzoate.

    Reduction: Formation of ethyl 3-alkylamino-2-chlorobenzoate.

    Oxidation: Formation of ethyl 3-nitro-2-chlorobenzoate.

Scientific Research Applications

Ethyl 3-amino-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-chlorobenzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino and chlorine substituents can influence the compound’s binding affinity and specificity for molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-amino-2-chlorobenzoate can be compared with other similar compounds such as:

  • Ethyl 2-amino-3-chlorobenzoate
  • Ethyl 4-amino-2-chlorobenzoate
  • Ethyl 3-amino-4-chlorobenzoate

Uniqueness: The position of the amino and chlorine substituents in this compound gives it unique reactivity and properties compared to its isomers. This positional difference can significantly impact its chemical behavior and applications.

Biological Activity

Ethyl 3-amino-2-chlorobenzoate, a compound with the molecular formula C9H10ClNO2, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which significantly influences its reactivity and interaction with biological targets. The compound serves as an important intermediate in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions such as substitution, reduction, and oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their catalytic activity. This interaction is crucial for developing therapeutic agents targeting specific biochemical pathways .

Key Mechanisms Include:

  • Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, including proteases and phosphatases, which are vital in various metabolic pathways.
  • Receptor Modulation: this compound may bind to specific receptors, influencing signal transduction pathways critical for cellular communication.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Listeria monocytogenes0.125 mg/mL0.25 mg/mL
Escherichia coliNot effectiveNot applicable

Antibiofilm Activity

This compound has also been studied for its antibiofilm properties. It inhibits biofilm formation in various bacterial species, which is crucial in preventing chronic infections associated with biofilms .

Table 2: Antibiofilm Activity Results

Concentration (MIC)% Inhibition (ATCC Strains)% Inhibition (Wild Strains)
1× MIC90.82% - 42.03%22.98% - 40.1%
0.5× MIC58.78% - 15.37%10.15% - 25.14%

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy: A study published in PMC demonstrated that the compound effectively inhibited growth in both ATCC and wild strains of bacteria, highlighting its potential for clinical applications in treating infections caused by resistant strains .
  • Enzyme Interaction Studies: Research indicated that this compound could serve as a substrate or inhibitor for various enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at specific enzymatic targets .
  • Comparative Analysis: Comparative studies with similar compounds such as Ethyl 4-amino-3-chlorobenzoate revealed unique reactivity patterns attributable to the specific positioning of substituents on the benzene ring.

Properties

IUPAC Name

ethyl 3-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYZWIXJWWAFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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